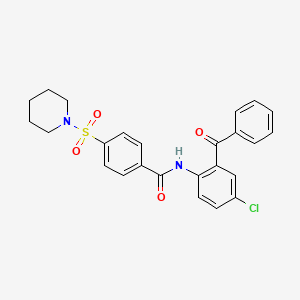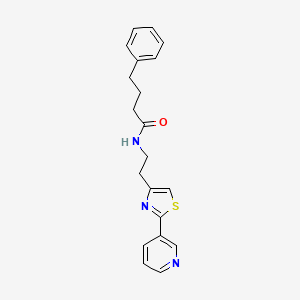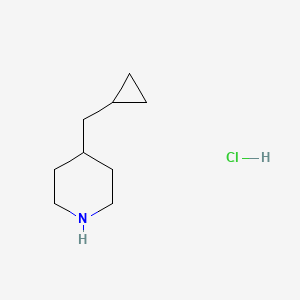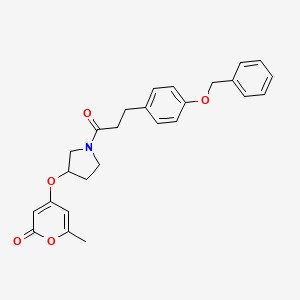
4-((1-(3-(4-(benzyloxy)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a benzyloxy group and a propanoyl group attached to the pyrrolidine ring, and a 2H-pyran-2-one group attached via an ether linkage .
Molecular Structure Analysis
The pyrrolidine ring in the compound is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis
Pyrrolidine, a component of the compound, is a colourless liquid that is miscible with water and most organic solvents . The physical and chemical properties of the specific compound would depend on the other groups present in the molecule.Applications De Recherche Scientifique
Microwave-Assisted Synthesis of 4H-Pyran Derivatives
A study introduced an efficient microwave-assisted procedure for synthesizing polysubstituted 4H-pyran derivatives. This method involves a one-pot process with successive Knoevenagel condensation, Michael addition, and intramolecular cyclization, offering advantages such as short reaction time and high yields. The structure of the synthesized compounds was confirmed through various spectroscopic techniques. Importantly, some of these compounds demonstrated potent anticancer activity against a range of human cancer cell lines across different cancer panels, highlighting their potential in cancer research (Hadiyal et al., 2020).
Unusual Tandem Reaction Pathways
Tandem Reaction of 2H-Pyran-2-ones with Benzaldehydes
Research revealed an unusual tandem reaction involving oxa Diels–Alder reaction, retro Diels–Alder reaction, and oxa 6π-electrocyclic ring opening when 6-amino-4-(4-methoxyphenyl)-2H-pyran-2-ones reacted with benzaldehydes. The reaction's path was influenced by the nature of substituents on benzaldehydes, with electron-donating groups slowing the reaction while electron-withdrawing groups accelerated it, indicating a normal electron demand pathway (Khatri & Samant, 2015).
Photocatalytic Oxidative Cyclization
Photocatalytic Transformation of Pyrones
A novel photocatalytic oxidative cyclization method was used to transform 2-pyrones into 4-pyrones, utilizing UV light and CuAlO2 as a catalyst. This method led to the synthesis of new benzochromenones and phenyl-chromenones, which were fully characterized using spectroscopic methods. This approach presents a rapid and efficient pathway for synthesizing these compounds, potentially expanding their application in various fields (Ait‐Baziz et al., 2014).
Innovative Synthesis Methods
Efficient Synthesis of Thiazolyl-Pyranone Derivatives
A study detailed an efficient, one-pot, two-step method for synthesizing 3-(3-benzyl-2-(phenylimino)-2,3-dihydrothiazol-4-yl)-6-methyl-4-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H-pyran-2-one derivatives. The synthesis involved a multi-component reaction, yielding compounds with potential for further biological application due to the simplicity of the procedure and the high yields of the products (Bade & Vedula, 2015).
Orientations Futures
The compound could potentially be explored for its biological activity, given the presence of the pyrrolidine ring which is known to be a versatile scaffold for novel biologically active compounds . Further studies could also investigate its synthesis, chemical reactions, and physical and chemical properties.
Propriétés
IUPAC Name |
6-methyl-4-[1-[3-(4-phenylmethoxyphenyl)propanoyl]pyrrolidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO5/c1-19-15-24(16-26(29)31-19)32-23-13-14-27(17-23)25(28)12-9-20-7-10-22(11-8-20)30-18-21-5-3-2-4-6-21/h2-8,10-11,15-16,23H,9,12-14,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWOCLCZJVHFEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CCC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


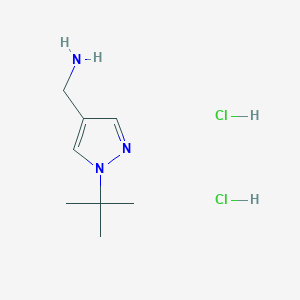
![3-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid](/img/structure/B2638946.png)
![4-(N,N-diethylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2638947.png)
![6-(Pyridin-3-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2638948.png)
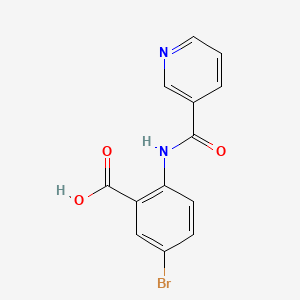
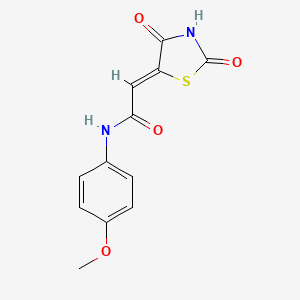

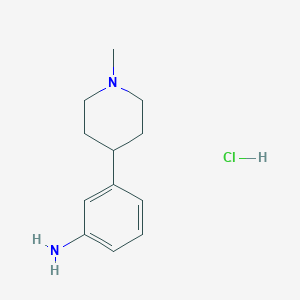
![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-(4-propan-2-ylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2638962.png)
